(E)-2-(3-bromopyridin-4-yl)-N,N-dimethylethenamine
Description
(E)-2-(3-Bromopyridin-4-yl)-N,N-dimethylethenamine is a brominated pyridine derivative featuring an N,N-dimethylethenamine group. This compound is characterized by its conjugated ethenamine moiety, which influences its electronic properties and reactivity.
Properties
IUPAC Name |
(E)-2-(3-bromopyridin-4-yl)-N,N-dimethylethenamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c1-12(2)6-4-8-3-5-11-7-9(8)10/h3-7H,1-2H3/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJKEAUSTLSWRY-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=NC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=NC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Bromination of Pyridine: : The synthesis begins with the bromination of pyridine to introduce a bromine atom at the 3-position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
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Formation of Ethenamine: : The next step involves the formation of the ethenamine moiety. This can be done by reacting the brominated pyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under basic conditions to form the desired ethenamine.
Industrial Production Methods
In an industrial setting, the production of (E)-2-(3-bromopyridin-4-yl)-N,N-dimethylethenamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity. The use of automated systems for precise control of reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions:
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Oxidation and Reduction: : The ethenamine moiety can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyridines, while oxidation and reduction can lead to different ethenamine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(3-bromopyridin-4-yl)-N,N-dimethylethenamine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in the development of new compounds.
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. It can be used in the synthesis of drug candidates, particularly those targeting neurological and inflammatory pathways.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a useful compound in various manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-2-(3-bromopyridin-4-yl)-N,N-dimethylethenamine involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes and receptors, while the ethenamine moiety can modulate biological pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with structurally related N,N-dimethylethenamine derivatives, focusing on substituent variations and their impacts:
Key Observations :
Physical and Spectral Properties
Comparative physical and spectral data are summarized below:
Analysis :
Reactivity and Stability
- Thermal Stability : Bromopyridine derivatives generally exhibit stability up to 150–200°C, whereas nitro-substituted analogs (e.g., ) may decompose at lower temperatures due to nitro group lability .
- Reactivity in Synthesis : The ethenamine moiety facilitates Michael addition or cyclization reactions. For example, 2,2-dimethoxy-N,N-dimethylethenamine is used in nicotinamide derivative synthesis , suggesting similar utility for the target compound.
- Lithiation Sensitivity: N,N-Dimethylethenamine derivatives can undergo β-deprotonation in the presence of strong bases (e.g., organolithium reagents), leading to elimination reactions .
Biological Activity
(E)-2-(3-bromopyridin-4-yl)-N,N-dimethylethenamine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure includes a bromine atom, which may influence its reactivity and interaction with biological targets. This article reviews its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.
The compound's molecular formula is CHBrN, indicating the presence of a bromine atom on the pyridine ring. The structure can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that various pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown potent activity against Escherichia coli and Staphylococcus aureus.
| Compound | Microbial Strain | Inhibition (%) |
|---|---|---|
| 4b | E. coli | 91.95 |
| 4f | S. aureus | 87.36 |
| 2i | E. coli | 69.54 |
The high inhibition rates suggest that the bromine substituent may enhance the compound's interaction with microbial cell membranes, leading to increased effectiveness against these pathogens .
Anti-Inflammatory Activity
Another area of interest is the anti-inflammatory potential of this compound. Similar derivatives have been investigated for their ability to inhibit phosphatidylinositol-3 kinase (PI3K), an important target in inflammatory pathways.
A study indicated that certain pyridine derivatives could effectively reduce inflammation markers in vitro, suggesting potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory diseases .
Anticancer Activity
The anticancer properties of this compound have been explored through its ability to inhibit cancer cell proliferation. Compounds with similar structures have shown promise as PI3K inhibitors, which are crucial in cancer signaling pathways.
These findings support the hypothesis that brominated pyridine derivatives can selectively target cancer cells while sparing normal cells, making them suitable candidates for further development in cancer therapy.
Case Studies
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Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyridine derivatives against clinical isolates of E. coli. The results indicated that compounds with halogen substituents exhibited higher antibacterial activity compared to their non-halogenated counterparts. -
Case Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation, a pyridine derivative similar to this compound was shown to significantly reduce edema in animal models, suggesting its potential as an anti-inflammatory agent .
Q & A
Q. What synthetic strategies are recommended for preparing (E)-2-(3-bromopyridin-4-yl)-N,N-dimethylethenamine?
Methodological Answer: The compound can be synthesized via a condensation reaction between 3-bromo-4-pyridinecarbaldehyde and N,N-dimethylamine, using a dehydrating agent like molecular sieves or titanium tetrachloride (TiCl₄) to favor the (E)-isomer. Alternatively, a Heck coupling between 3-bromo-4-iodopyridine and N,N-dimethylvinylamine may be employed under palladium catalysis (e.g., Pd(OAc)₂, PPh₃) . Key Considerations:
Q. How can spectroscopic techniques distinguish the (E)-isomer from the (Z)-isomer?
Methodological Answer:
- NMR Spectroscopy : The (E)-isomer exhibits a deshielded vinyl proton (δ 7.5–8.0 ppm) due to reduced conjugation with the pyridine ring, whereas the (Z)-isomer shows upfield shifts. Coupling constants (J = 12–16 Hz for trans vinyl protons) confirm geometry .
- IR Spectroscopy : A strong C=N stretch (~1640 cm⁻¹) and absence of N-H stretches (~3300 cm⁻¹) validate enamine formation.
- Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]⁺ peaks at m/z 255 (C₁₀H₁₂BrN₂⁺), with fragmentation patterns indicating bromine loss (m/z 176) .
Q. What purification methods are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use a mixed solvent system (e.g., ethanol/dichloromethane) to exploit solubility differences between isomers.
- Flash Chromatography : Employ gradient elution (hexane → ethyl acetate) with 5% triethylamine to minimize tailing caused by polar impurities.
- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) achieve >98% purity .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
Methodological Answer:
- Crystal Growth : Slow evaporation from acetone or DMSO at 4°C yields diffraction-quality crystals.
- Data Collection : Use a synchrotron source or Mo-Kα radiation (λ = 0.7107 Å) for high-resolution data.
- Refinement : Apply SHELXL (via Olex2 or SHELXTL) for structure solution, incorporating anisotropic displacement parameters and hydrogen bonding networks .
Example Data:
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Bond Length (C=C) | 1.34 Å |
| Dihedral Angle | 175.2° (E-isomer) |
Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model transition states for Suzuki-Miyaura coupling. The bromine atom’s electronegativity enhances oxidative addition kinetics with Pd(0) catalysts.
- Molecular Docking : Screen for binding affinity with biological targets (e.g., kinase inhibitors) using AutoDock Vina, leveraging the pyridine ring’s π-π stacking potential .
Q. How do hydrogen-bonding patterns influence the compound’s crystal packing?
Methodological Answer:
Q. What mechanistic insights explain side reactions during functionalization?
Methodological Answer:
- Bromine Reactivity : Competing pathways (e.g., nucleophilic aromatic substitution vs. radical pathways) depend on reaction conditions. For example, Pd-mediated coupling avoids dehalogenation seen in SNAr reactions.
- Byproduct Mitigation : Additives like tetrabutylammonium iodide (TBAI) suppress protodebromination in Heck reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
